molecular formula C20H21N3O3 B2362970 N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide CAS No. 953148-18-0

N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Cat. No.: B2362970
CAS No.: 953148-18-0
M. Wt: 351.406
InChI Key: PCCMNNDFHCISDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic organic compound that features a furan ring, a pyridazinone moiety, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the pyridazinone core: This can be achieved by cyclization reactions involving appropriate precursors.

    Attachment of the p-tolyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Introduction of the furan-2-ylmethyl group: This could be done through a nucleophilic substitution reaction.

    Formation of the butanamide linkage: This step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4.

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3).

Major Products

    Oxidation: Furanones.

    Reduction: Dihydropyridazines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
  • N-(furan-2-ylmethyl)-4-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)butanamide

Uniqueness

N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-15-6-8-16(9-7-15)18-10-11-20(25)23(22-18)12-2-5-19(24)21-14-17-4-3-13-26-17/h3-4,6-11,13H,2,5,12,14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCMNNDFHCISDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.